Perafensine
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Overview
Description
Perafensine, also known by its IUPAC name 1-phenyl-3-(1-piperazinyl)isoquinoline, is a compound that was investigated as an antidepressant but was never marketed . It is known to antagonize the effects of reserpine and inhibit the reuptake of norepinephrine, making it a norepinephrine reuptake inhibitor .
Preparation Methods
The synthesis of perafensine involves the reaction of isoquinoline derivatives with piperazine. The specific synthetic routes and reaction conditions are not widely documented, but it typically involves the use of organic solvents and controlled reaction temperatures to ensure the formation of the desired product . Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Perafensine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like toluene and dimethylbenzene, and controlled temperatures to ensure the desired reaction pathway . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Perafensine has been primarily researched for its potential use as an antidepressant. It functions as a norepinephrine reuptake inhibitor, which could make it useful in treating depressive disorders due to its abandonment in clinical trials, its applications remain largely theoretical and experimental .
Mechanism of Action
Perafensine exerts its effects by inhibiting the reuptake of norepinephrine, thereby increasing the levels of this neurotransmitter in the synaptic cleft . This action is similar to other norepinephrine reuptake inhibitors, which are used to treat depression and other mood disorders. The molecular targets involved include the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft .
Comparison with Similar Compounds
Perafensine is similar to other norepinephrine reuptake inhibitors such as diclofensine and nomifensine . it is unique in its specific chemical structure, which includes a piperazine ring attached to an isoquinoline moiety. This structure may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Similar Compounds
- Diclofensine
- Nomifensine
These compounds share a similar mechanism of action but differ in their chemical structures and specific pharmacological profiles .
Properties
CAS No. |
72444-62-3 |
---|---|
Molecular Formula |
C19H19N3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-phenyl-3-piperazin-1-ylisoquinoline |
InChI |
InChI=1S/C19H19N3/c1-2-6-15(7-3-1)19-17-9-5-4-8-16(17)14-18(21-19)22-12-10-20-11-13-22/h1-9,14,20H,10-13H2 |
InChI Key |
BHHDTFRLKOTSKW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Key on ui other cas no. |
72444-62-3 |
Origin of Product |
United States |
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